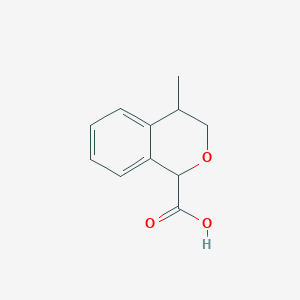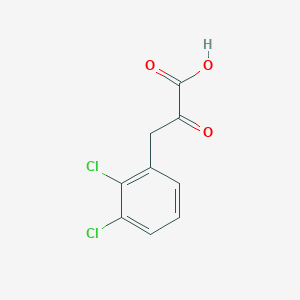![molecular formula C16H19N3O4 B13517914 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13517914.png)
5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenyl group bearing a tert-butoxycarbonyl (Boc)-protected amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.
Boc Protection of the Amine: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in ethyl acetate.
Major Products
Oxidation: Oxidized derivatives of the phenyl or pyrazole rings.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid can serve as a building block for more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization, making it valuable in the synthesis of peptides and other nitrogen-containing compounds.
Biology and Medicine
This compound may be explored for its potential biological activity. The pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents. The Boc-protected amine can be deprotected to yield a free amine, which can interact with biological targets such as enzymes or receptors.
Industry
In materials science, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or electrostatic interactions with biological macromolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the Boc-protected amine, making it less versatile for further functionalization.
5-[2-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but without the Boc protection, which may limit its stability and selectivity in reactions.
5-[2-(Methoxycarbonyl)phenyl]-1H-pyrazole-3-carboxylic acid:
Uniqueness
The presence of the Boc-protected amine in 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid provides a unique advantage in synthetic chemistry. It allows for selective deprotection and subsequent functionalization, making it a versatile intermediate for the synthesis of more complex molecules. This feature distinguishes it from similar compounds that lack such a protecting group.
Propriétés
Formule moléculaire |
C16H19N3O4 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-9-10-6-4-5-7-11(10)12-8-13(14(20)21)19-18-12/h4-8H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21) |
Clé InChI |
FOWNSMZWYKXASE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=NNC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


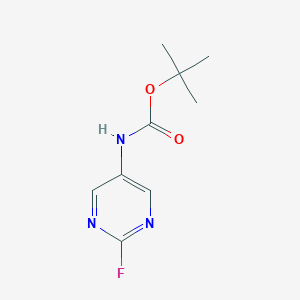

![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)

![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
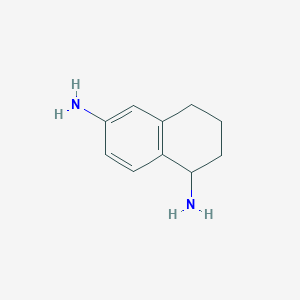
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)
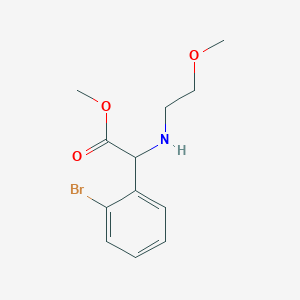
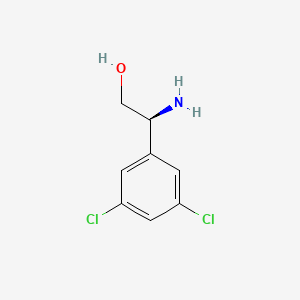
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)

